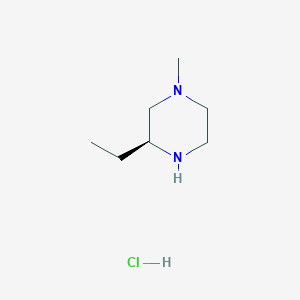

(3S)-3-ethyl-1-methylpiperazine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H17ClN2 |

|---|---|

Molecular Weight |

164.67 g/mol |

IUPAC Name |

(3S)-3-ethyl-1-methylpiperazine;hydrochloride |

InChI |

InChI=1S/C7H16N2.ClH/c1-3-7-6-9(2)5-4-8-7;/h7-8H,3-6H2,1-2H3;1H/t7-;/m0./s1 |

InChI Key |

MFVIIFUXRASKAW-FJXQXJEOSA-N |

Isomeric SMILES |

CC[C@H]1CN(CCN1)C.Cl |

Canonical SMILES |

CCC1CN(CCN1)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Chiral Piperazine Building Blocks: A Technical Guide for Advancing Medicinal Chemistry

Foreword: Embracing Three-Dimensionality in Drug Discovery

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of blockbuster drugs.[1][2][3] Its unique physicochemical properties, including two basic nitrogen atoms that can be readily functionalized, have made it a versatile component for modulating aqueous solubility, lipophilicity, and target engagement.[4][5] However, a critical analysis of piperazine-containing pharmaceuticals reveals a landscape dominated by achiral, N,N'-disubstituted derivatives.[2] This has left a vast and promising area of chemical space—that of chiral, carbon-substituted piperazines—largely unexplored.[2] This guide provides a comprehensive overview of the synthesis and application of chiral piperazine building blocks, offering researchers and drug development professionals the insights needed to leverage these stereochemically rich scaffolds in the design of next-generation therapeutics. By moving beyond flat, two-dimensional structures and embracing the three-dimensional complexity offered by chiral piperazines, we can unlock new avenues for enhancing potency, selectivity, and overall drug-like properties.[6][7]

The Strategic Imperative for Chiral Piperazines

The introduction of stereocenters onto the piperazine core fundamentally alters its shape, conformational flexibility, and potential interactions with biological targets. This has profound implications for medicinal chemistry:

-

Enhanced Target Specificity and Potency: Chiral molecules can exhibit significantly different biological activities between enantiomers. A well-defined three-dimensional structure allows for more precise and higher-affinity interactions with the chiral environment of protein binding sites, leading to improved potency and selectivity.[8][9]

-

Exploration of Novel Chemical Space: Moving beyond the well-trodden path of N-substituted piperazines opens up new possibilities for scaffold hopping and the development of intellectual property.[2][6] Carbon-substituted chiral piperazines provide a more rigid and defined orientation of substituents, enabling a more granular exploration of structure-activity relationships (SAR).

-

Improved ADME Properties: The strategic introduction of chirality can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[5] This can lead to improved bioavailability, reduced off-target effects, and a better overall pharmacokinetic profile.

Principal Synthetic Strategies for Chiral Piperazine Building Blocks

The efficient and stereocontrolled synthesis of chiral piperazines is a key challenge that has been addressed through a variety of innovative approaches. The choice of synthetic route often depends on the desired substitution pattern, scalability, and the availability of starting materials.

Synthesis from the Chiral Pool: Leveraging Nature's Building Blocks

One of the most direct and common strategies for synthesizing chiral piperazines is to utilize readily available and enantiomerically pure starting materials, such as amino acids.[1][10][11][12]

Key Features:

-

Inherent Stereocontrol: The stereochemistry of the final piperazine is dictated by the starting amino acid.

-

Versatility: A wide variety of natural and unnatural amino acids provides access to a diverse range of substituted piperazines.

-

Common Precursors: Chiral 2-substituted piperazines are frequently prepared from mono- or diketopiperazines, which are readily accessible from α-amino acids.[11]

Illustrative Workflow: Synthesis of a 2-Substituted Piperazine from an α-Amino Acid

Caption: General workflow for synthesizing a chiral 2-substituted piperazine from an α-amino acid.

Experimental Protocol: Synthesis of an Orthogonally Protected 2-Substituted Piperazine [11]

-

Starting Material: Commercially available N-Boc protected α-amino acid.

-

Reduction: Reduce the carboxylic acid functionality to the corresponding alcohol using a suitable reducing agent (e.g., borane-tetrahydrofuran complex).

-

Activation and Displacement: Convert the primary alcohol to a good leaving group (e.g., a tosylate or mesylate) and displace it with an amine-containing nucleophile that is orthogonally protected (e.g., a nosylamide).

-

Cyclization: Deprotect one of the nitrogen atoms and induce intramolecular cyclization to form the piperazine ring. This often involves an aza-Michael addition or an SN2 reaction.[11]

Asymmetric Catalysis: Enantioselective Transformations

Asymmetric catalysis offers a powerful approach to constructing chiral piperazines from achiral or racemic starting materials, often with high enantioselectivity.

2.2.1. Catalytic Asymmetric Allylic Alkylation

A notable example is the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones.[1][6][13] This method allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding piperazines.[1][6][7][13]

Key Features:

-

High Enantioselectivity: Utilizes chiral ligands (e.g., PHOX ligands) to control the stereochemical outcome.[1][6][7]

-

Access to Quaternary Stereocenters: Enables the synthesis of challenging α,α-disubstituted piperazines.[7]

-

Functional Group Tolerance: The reaction conditions are often mild and tolerate a variety of functional groups.[1][6]

Reaction Scheme: Pd-Catalyzed Asymmetric Allylic Alkylation

Caption: Palladium-catalyzed asymmetric allylic alkylation for chiral piperazine synthesis.

2.2.2. Enantioselective Hydrogenation

The enantioselective hydrogenation of prochiral precursors, such as tetrahydropyrazines, is another effective strategy for accessing chiral piperazines.[1] This method relies on chiral transition metal catalysts to deliver hydrogen in a stereoselective manner.

Diastereoselective Synthesis: Controlling Relative Stereochemistry

For the synthesis of di- or polysubstituted piperazines, controlling the relative stereochemistry (e.g., cis vs. trans) is crucial. Diastereoselective methods often employ substrate control or reagent control to favor the formation of one diastereomer over another.

A divergent synthesis starting from chiral amino acids can yield either cis or trans 5-substituted piperazine-2-acetic acid esters with high diastereoselectivity.[10] This approach provides access to a complete set of stereoisomers for comprehensive SAR studies.[10]

Table 1: Comparison of Key Synthetic Strategies

| Strategy | Advantages | Disadvantages | Key Applications |

| From Chiral Pool | Readily available starting materials, inherent stereocontrol. | Limited to the diversity of the chiral pool, may require multiple steps. | Synthesis of 2- and 2,5-substituted piperazines. |

| Asymmetric Catalysis | High enantioselectivity, access to novel structures, catalytic nature. | Catalyst development can be challenging, may require optimization for each substrate. | Synthesis of α-tertiary and gem-disubstituted piperazines. |

| Diastereoselective Synthesis | Control over relative stereochemistry, access to specific isomers. | May require chromatographic separation of diastereomers. | Generation of libraries of stereochemically diverse piperazines. |

Applications in Medicinal Chemistry: Case Studies and Emerging Trends

The incorporation of chiral piperazine building blocks is having a significant impact on drug discovery programs across various therapeutic areas.

Kinase Inhibitors: Enhancing Selectivity and Potency

The piperazine moiety is a common feature in many kinase inhibitors. The introduction of chirality can lead to improved selectivity and potency. For example, the incorporation of chiral tertiary piperazines into analogs of the anticancer drug imatinib resulted in compounds with comparable antiproliferative activity, demonstrating the potential of these novel scaffolds in exploring new chemical space around a privileged core.[1][6]

Central Nervous System (CNS) Agents: Modulating Receptor Interactions

The rigid and defined three-dimensional structure of chiral piperazines makes them well-suited for targeting CNS receptors, where precise ligand-receptor interactions are critical for efficacy and minimizing off-target effects.

Unlocking New Chemical Space

The development of synthetic methods for previously inaccessible chiral piperazines, such as those with α-tertiary or gem-disubstituted stereocenters, provides a unique opportunity to explore unprecedented chemical space.[6][7] This is particularly relevant in fragment-based drug discovery, where increasing the three-dimensionality of fragments can lead to improved hit rates and better drug-like properties.[7]

Future Perspectives and Conclusion

The field of chiral piperazine synthesis is poised for continued growth, driven by the increasing demand for stereochemically complex molecules in drug discovery. Future efforts will likely focus on:

-

Development of more efficient and scalable synthetic routes: Enabling the large-scale production of these valuable building blocks.

-

Expansion of the diversity of available chiral piperazines: Providing medicinal chemists with a broader palette of scaffolds to choose from.

-

Integration with computational modeling: To better predict the impact of chirality on target binding and ADME properties.

References

-

Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]

-

Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 84(7), 4433-4440. [Link]

-

Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. stoltz2.caltech.edu. [Link]

-

Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. [Link]

-

Expedite Protocol for Construction of Chiral Regioselectively N-Protected Monosubstituted Piperazine, 1,4-Diazepane, and 1,4-Diazocane Building Blocks. The Journal of Organic Chemistry, 74(14), 5043-5048. [Link]

-

Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 9(44), 8436-8440. [Link]

-

Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Tetrahedron Letters, 61(52), 152648. [Link]

-

Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]

-

Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(6), 1039-1064. [Link]

-

Synthesis of 2,5‐ and 2,6‐disubstituted piperazines. Pg=Cbz or Boc. ResearchGate. [Link]

-

Stereoselective Synthesis of Polysubstituted Piperazines and Oxopiperazines. Useful Building Blocks in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 14(10), 1308-1316. [Link]

-

Asymmetric synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones as precursors for novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactams. The Journal of Organic Chemistry, 71(19), 7135-7143. [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 22(12), 2196. [Link]

-

2,5-Diketopiperazine. Wikipedia. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(23), 7794. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

-

A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 11(15), 3362-3365. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6446. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemical Biology & Drug Design. [Link]

-

The medicinal chemistry of piperazines: A review. ResearchGate. [Link]

-

Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. Molecules, 29(23), 5192. [Link]

-

Piperazine and morpholine: Synthetic. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. [Link]

-

The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. RSC Medicinal Chemistry, 12(1), 21-39. [Link]

Sources

- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 7. Enantioselective synthesis of gem -disubstituted N -Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03967D [pubs.rsc.org]

- 8. thieme-connect.de [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Flatland: 3-Substituted Piperazine Scaffolds in CNS Drug Discovery

This is a comprehensive technical guide on 3-substituted piperazine scaffolds , designed for medicinal chemists and drug discovery scientists.

A Technical Guide to Conformational Locking and Metabolic Tuning

Executive Summary: The "Escape from Flatland"

The piperazine ring is arguably the most ubiquitous nitrogen heterocycle in modern drug discovery, appearing in over 13 of the top 200 small-molecule drugs. However, in Central Nervous System (CNS) discovery, the classic unsubstituted piperazine often suffers from two critical liabilities:

-

Promiscuity: The flexible chair conformation allows binding to multiple off-target GPCRs (e.g., hERG, adrenergic receptors), reducing selectivity.

-

Metabolic Instability: The

-carbons are prone to rapid oxidative metabolism (N-dealkylation) by CYP450 isoforms.

3-substituted piperazines (and their C2-congeners) represent a high-value "privileged scaffold evolution." By introducing a substituent (typically methyl, ethyl, or phenyl) at the carbon adjacent to the nitrogen, chemists introduce a chiral vector that locks the ring conformation, improves Fsp³ character, and sterically hinders metabolic hotspots. This guide details the design, synthesis, and application of this scaffold.

Mechanistic Pharmacology: Why 3-Substitution Matters

Conformational Control (The "Anchor" Effect)

In an unsubstituted piperazine, the ring flips rapidly between chair conformers, and the N-substituents oscillate between pseudo-axial and pseudo-equatorial positions.

-

The 3-Substituent Effect: Introducing a group at C3 creates 1,3-allylic strain (A-strain) if the adjacent N-substituent is axial. To minimize this steric clash, the piperazine ring locks into a specific chair conformation where the C3-substituent and the N-substituents adopt equatorial orientations.

-

Result: This pre-organizes the pharmacophore, reducing the entropic penalty of binding (

) and often increasing affinity for the target receptor (e.g., 5-HT1A, Dopamine D2).

Metabolic Blockade

The primary metabolic route for N-aryl/alkyl piperazines is

-

Mechanism: CYP450 enzymes abstract a hydrogen from the

-carbon. -

Solution: A C3-substituent (e.g., -CH3) replaces an abstractable hydrogen and sterically hinders the approach of the heme-oxo species.

Visualization: Conformational & Metabolic Logic

The following diagram illustrates the impact of C3-substitution on ring dynamics and metabolic vulnerability.

Figure 1: Mechanistic impact of C3-substitution on piperazine pharmacodynamics and pharmacokinetics.

Synthetic Methodologies

Synthesizing chiral 3-substituted piperazines requires preventing racemization, a common pitfall in traditional cyclization.

Protocol: Enantioselective Synthesis from Amino Acids

This route uses the "Chiral Pool" (natural amino acids) to guarantee stereochemistry.

Target: (S)-3-Methylpiperazine-2-one (Intermediate for reduction) Starting Material: L-Alanine

| Step | Reagent/Condition | Mechanism | Critical Note |

| 1. Protection | Boc₂O, NaOH, Dioxane | N-protection | Protects amine from premature cyclization. |

| 2. Coupling | N-Methoxy-N-methylamine (Weinreb), EDC, HOBt | Amide formation | Forms Weinreb amide to prevent over-addition. |

| 3. Reduction | LiAlH₄ (low temp) | Aldehyde formation | Stop at aldehyde. Over-reduction destroys chirality. |

| 4. Reductive Amination | Glycine methyl ester, NaBH(OAc)₃ | Imine reduction | Introduces the second nitrogen. |

| 5. Cyclization | TFA (deprotect) then heat/base | Lactamization | Spontaneous cyclization to the ketopiperazine. |

| 6. Final Reduction | BH₃·THF or LiAlH₄ | Amide reduction | Yields the chiral piperazine. |

Emerging Method: SnAP Reagents

For rapid library generation, SnAP (Stannyl Amine Protocol) reagents allow the formation of 3-substituted piperazines from simple aldehydes.

-

Reagents: Amino-stannanes (SnAP) + Aldehydes + Copper(II) catalyst.

-

Advantage: Allows installation of complex C3-groups (e.g., heteroaryls) in a single step via radical cross-coupling.

Case Study & Data Analysis

Comparative ADME Profile

The following table illustrates the theoretical improvement in physicochemical properties when moving from a standard piperazine to a 3-methyl substituted analog in a 5-HT1A ligand series.

| Property | Unsubstituted Piperazine | (S)-3-Methylpiperazine | Impact |

| LogD (pH 7.4) | 1.8 | 2.1 | Slight lipophilicity increase aids BBB penetration. |

| t1/2 (Human Microsomes) | 12 min | 48 min | 4x Stability: Steric block of N-dealkylation. |

| Selectivity (5-HT1A vs D2) | 10-fold | >100-fold | Chirality discriminates between homologous GPCR pockets. |

| Efflux Ratio (P-gp) | 3.5 | 1.2 | Conformational rigidity can reduce P-gp recognition. |

Real-World Application: Fasudil & Sotorasib

While Fasudil (Rho-kinase inhibitor for CNS vasospasm) utilizes a 2-methylpiperazine (homologous to 3-subst depending on numbering) to improve solubility and specificity, the recent KRAS inhibitor Sotorasib demonstrates the power of the (S)-3-methylpiperazine moiety. Although Sotorasib is an oncology drug, its design principles—using the methyl group to lock the piperazine in a specific vector to fill a hydrophobic pocket—are directly translatable to CNS kinase and GPCR targets.

Experimental Protocol: Chiral Resolution of 3-Methylpiperazine

If synthesis from the chiral pool is not feasible, resolution is required.

Objective: Isolate (S)-2-methylpiperazine from racemic mixture. Reagents: (R)-(-)-Mandelic acid, Ethanol.

-

Dissolution: Dissolve 10g racemic 2-methylpiperazine in 50 mL hot ethanol.

-

Addition: Add 1 equivalent of (R)-(-)-Mandelic acid slowly.

-

Crystallization: Allow to cool to room temp, then refrigerate at 4°C for 12h. The diastereomeric salt of the (S)-isomer crystallizes preferentially.

-

Filtration: Filter the white crystals.

-

Free Basing: Dissolve crystals in water, basify with 2M NaOH to pH 12, and extract with DCM (3x).

-

Validation: Check Optical Rotation (

) and enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H column).

References

-

Chamakuri, S., et al. (2022). "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines." Molecules. Link

- Bode, J. W., et al. (2014). "SnAP Reagents for the Synthesis of Piperazines and Morpholines." Nature Chemistry. (Methodology reference for SnAP reagents).

-

Romanelli, M. N., et al. (2023).[1][2][3] "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." MDPI. Link

-

Mathew, B., et al. (2020). "Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors."[4] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Attwa, M. W., et al. (2020).[5] "Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376." RSC Advances. Link

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and docking study of Vortioxetine derivatives as a SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway el ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09115G [pubs.rsc.org]

Technical Whitepaper: Physicochemical Profiling of (3S)-3-Ethyl-1-Methylpiperazine Dihydrochloride

Executive Summary

(3S)-3-ethyl-1-methylpiperazine (and its hydrochloride salts) represents a critical chiral diamine scaffold in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands. Its value lies in its ability to introduce defined stereochemistry and solubility modulation into drug candidates.

This technical guide provides a rigorous analysis of the molecular weight (MW) and lipophilicity (LogP/LogD) of this building block. Unlike standard datasheets, this document integrates theoretical descriptors with practical experimental protocols, offering researchers a roadmap for handling, profiling, and utilizing this compound in lead optimization.

Part 1: Molecular Identity & Structural Analysis

Structural Specifications

The defining feature of this molecule is the chiral ethyl group at the C3 position and the N-methylation at position 1. This specific substitution pattern creates a steric environment that differentiates it from the more common 1-ethylpiperazine or 2-methylpiperazine analogs.

Key Structural Attributes:

-

Chirality: The (S)-configuration at C3 is crucial for binding affinity in protein pockets.

-

Basicity: The molecule possesses two basic nitrogen centers:

-

N1 (Tertiary): Lower pKa (~5.0), sterically hindered by the methyl group.

-

N4 (Secondary): Higher pKa (~9.1), the primary site of protonation at physiological pH and the usual nucleophilic handle for coupling reactions.

-

Molecular Weight & Stoichiometry

Researchers must distinguish between the free base (used in lipophilicity modeling) and the hydrochloride salt (used in bench synthesis). The dihydrochloride form is the industry standard for stability.

| Form | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State |

| Free Base | C₇H₁₆N₂ | 128.22 | 1391053-61-6* | Viscous Liquid |

| Monohydrochloride | C₇H₁₆N₂[1] · HCl | 164.68 | N/A (Unstable) | Hygroscopic Solid |

| Dihydrochloride | C₇H₁₆N₂ · 2HCl | 201.14 | 1630082-91-5 | Crystalline Solid |

*CAS for free base is often referenced generically; specific salt CAS 1630082-91-5 is definitive for the commercial product.

Structural Visualization

The following diagram illustrates the connectivity and the specific stereochemical orientation.

Figure 1: Functional connectivity of (3S)-3-ethyl-1-methylpiperazine highlighting ionization centers.

Part 2: Lipophilicity Dynamics (LogP vs. LogD)

Understanding the lipophilicity of this molecule requires distinguishing between the intrinsic lipophilicity of the neutral molecule (LogP) and the distribution coefficient at a specific pH (LogD).

Calculated vs. Experimental Values

-

Predicted LogP (Neutral): ~0.6 (Consensus based on XLogP3).

-

Interpretation: The molecule is amphiphilic but leans toward hydrophilicity due to the diamine core. The ethyl and methyl groups provide a slight lipophilic boost compared to bare piperazine (LogP -1.5).

-

-

LogD at pH 7.4 (Physiological): < -1.0 (Estimated).

The pH-Partition Hypothesis

For drug development, the LogD is the actionable metric.

-

At pH 1-2 (Stomach): Both N1 and N4 are protonated (Dication). Highly water-soluble; zero passive membrane permeability.

-

At pH 7.4 (Blood): N4 is protonated (Monocation). Good solubility; permeability relies on solute carrier transporters or equilibrium shifts.

-

At pH >10 (Basic): Neutral species dominates. Maximum lipophilicity (LogP ~0.6); maximum passive permeability.

Part 3: Experimental Methodologies

To validate these properties in your specific matrix, the following protocols are recommended. These are designed to be self-validating.

Protocol A: High-Throughput LogD Determination (HPLC Method)

Why this method? Traditional shake-flask methods are prone to emulsion errors with amphiphilic amines. HPLC provides higher throughput and accuracy for ionized species.

Reagents:

-

Mobile Phase A: 20 mM Ammonium Acetate (pH 7.4).

-

Mobile Phase B: Methanol (HPLC Grade).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Standard: Caffeine (Low LogP control) and Propranolol (High LogP control).

Workflow:

-

Calibration: Inject standards to create a retention time (

) vs. LogD calibration curve.-

Validation Check:

of the calibration curve must be >0.98.

-

-

Sample Prep: Dissolve (3S)-3-ethyl-1-methylpiperazine 2HCl in Mobile Phase A (neutralize with 2 eq. NaOH if high concentration is needed, though HPLC buffer usually handles it).

-

Measurement: Inject sample and record

. -

Calculation: Derive LogD from the calibration curve.

-

Note: Expect early elution (short

) due to polarity.

-

Protocol B: Gravimetric Salt Verification

Why this method? Commercial batches of piperazine salts are hygroscopic. Verifying the exact molecular weight (hydration state) is critical for accurate stoichiometry in synthesis.

-

TGA (Thermogravimetric Analysis): Ramp from 25°C to 150°C at 10°C/min.

-

Interpretation:

-

Weight loss < 1% = Anhydrous 2HCl (MW 201.14).

-

Weight loss ~8-9% = Monohydrate (Adjust MW accordingly).

-

-

Titration (Alternative): Dissolve in water; titrate with 0.1N AgNO3 (Chromate indicator) to quantify Chloride content.

-

Target: 2.0 equivalents of Cl- per mole of diamine.

-

Part 4: Logical Workflow for Application

The following decision tree guides the researcher in handling the compound based on the intended application (Synthesis vs. Assay).

Figure 2: Operational workflow for handling the dihydrochloride salt in synthesis and bioassays.

References

-

PubChem. Compound Summary: 3-ethyl-1-methylpiperazine.[4] National Library of Medicine. Accessed October 2023. [Link]

-

Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009.[5] (Provides authoritative pKa baselines for methyl/ethyl piperazines). [Link]

-

University of Luxembourg. PubChemLite: 3-ethyl-1-methylpiperazine Mass Spectrometry Data. [Link]

Sources

Technical Guide: Sourcing and Quality Assurance of High-Purity (3S)-3-Ethyl-1-methylpiperazine Hydrochloride

This guide is structured as a high-level technical whitepaper designed for drug development professionals. It prioritizes the "Trust but Verify" approach, essential when sourcing chiral heterocycles where nomenclature confusion is common.

Part 1: Executive Summary & Critical Identity Check

The piperazine scaffold is ubiquitous in kinase inhibitors and GPCR ligands. However, the specific chiral building block (3S)-3-ethyl-1-methylpiperazine presents a high risk of supply chain error due to nomenclature ambiguity.

The "Isomer Trap": Many suppliers interchange the naming conventions for N-substituted and C-substituted piperazines.

-

Target Molecule: (3S)-3-ethyl-1-methylpiperazine (Methyl on Nitrogen, Ethyl on Carbon).

-

Common False Positive: (S)-1-ethyl-3-methylpiperazine (Ethyl on Nitrogen, Methyl on Carbon).

Definitive Chemical Identity

Before issuing any Purchase Order (PO), validate the structure against these identifiers to prevent sourcing the wrong regioisomer.

| Attribute | Specification |

| IUPAC Name | (3S)-3-ethyl-1-methylpiperazine hydrochloride |

| Common Name | (S)-1-Methyl-3-ethylpiperazine (Note: Numbering prioritizes N-substituent) |

| CAS Number (2HCl) | Check carefully. Often 1630082-91-5 refers to the 1-ethyl-3-methyl isomer.[1] Use structure for verification. |

| SMILES | CC[C@@H]1CN(C)CCN1.Cl (Monohydrochloride) |

| Chiral Center | C3 (S-configuration) |

| Stoichiometry | Available as Monohydrochloride (1HCl) or Dihydrochloride (2HCl). 2HCl is more stable/hygroscopic. |

Part 2: Synthesis & Impurity Logic

Understanding the synthesis route is the only way to predict and detect "silent" impurities that standard HPLC might miss.

The Preferred Synthesis Pathway

The highest purity (ee% > 98%) is typically achieved via the "Chiral Pool" method starting from (S)-2-ethylpiperazine, rather than resolution of the racemate.

Figure 1: Synthesis logic showing the critical path to the correct regioisomer. Direct methylation of the parent diamine often yields a mixture of N1 and N4 methyl products.

Critical Quality Attributes (CQAs)

| Impurity Type | Origin | Risk Level | Detection Method |

| Regioisomer | (3S)-3-ethyl-4-methylpiperazine | High | 1H-NMR (Methyl shift) |

| Enantiomer | (3R)-3-ethyl-1-methylpiperazine | Medium | Chiral HPLC |

| Over-Alkylated | 1,4-dimethyl-2-ethylpiperazine | Low | LC-MS (M+14) |

| Metal Scavengers | Pd/C or Raney Ni residues | Medium | ICP-MS |

Part 3: Analytical Validation Protocols

Warning: Piperazines lack a strong UV chromophore. Standard HPLC at 254 nm will yield a flat baseline even if the sample is impure.

Protocol A: Chiral Purity (Enantiomeric Excess)

-

Method: Derivatization is recommended to enhance detection sensitivity.

-

Column: Chiralpak IC or IG (Daicel).

-

Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

-

Derivatization Agent: 4-Chloro-7-nitrobenzofurazan (NBD-Cl) or Benzoyl Chloride.

-

Why? Adds a UV-active tag to the secondary amine, allowing high-sensitivity UV detection at 254nm or 470nm (fluorescence).

-

Protocol B: Chemical Purity & Stoichiometry

-

Technique: 1H-NMR (D2O).

-

Diagnostic Signals:

-

Ethyl Group: Triplet at ~0.9 ppm.

-

N-Methyl: Singlet at ~2.3 ppm (Free base) or ~2.9 ppm (Salt).

-

Stoichiometry: Integration of the salt counter-ion relative to the scaffold.

-

Tip: If purchasing the Dihydrochloride, ensure the pH is < 2.0. Monohydrochloride salts may disproportionate.

-

Part 4: Supplier Landscape & Sourcing Strategy

Do not rely on "Aggregator" sites (e.g., MolPort, Echemi) for initial qualification. Go to the source or authorized distributors.

Tier 1: Primary Manufacturers (High Reliability)

These vendors typically synthesize the (S)-2-ethylpiperazine parent and perform the methylation in-house.

-

Enamine (Ukraine/Latvia)

-

Status: Top-tier for chiral building blocks.

-

Catalog Code: Search for "Piperazine Bioisosteres". Often listed under internal codes (e.g., EN300-...).

-

Advantage: They have the largest stock of the parent chiral amines.

-

-

WuXi AppTec (China)

-

Status: Contract Research Organization (CRO).

-

Advantage: Best for bulk scale-up (>100g). Can customize the salt form (Mono vs. Di-HCl).

-

-

TCI (Tokyo Chemical Industry) [2]

-

Status: Catalog Supplier.

-

Product: Likely lists the Boc-protected precursor or the parent (S)-2-ethylpiperazine.

-

Tier 2: Catalog Distributors (Verification Required)

-

Sigma-Aldrich (Merck): Often re-sells Enamine or ChemBridge stocks. Check "Country of Origin" on the COA.

-

BLD Pharm: Good availability of the parent (S)-2-ethylpiperazine (CAS 128427-05-4).

Sourcing Workflow

Figure 2: Decision tree for sourcing. If the specific methylated salt is out of stock, purchasing the parent chiral amine and methylating it (Reductive amination with Formaldehyde/Formic acid) is a standard 1-step protocol.

References

-

PubChem. Compound Summary: 1-Ethyl-3-methylpiperidine (Structural Analog & Naming Reference). Retrieved from [Link]

- Journal of Chemical and Pharmaceutical Research.

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (3S)-3-ethyl-1-methylpiperazine

[1]

Abstract & Strategic Rationale

This application note details a robust, scalable protocol for the synthesis of (3S)-3-ethyl-1-methylpiperazine with high enantiomeric retention.[1] While piperazines are ubiquitous in medicinal chemistry (e.g., GPCR ligands, kinase inhibitors), introducing chirality and specific N-alkylation patterns remains a synthetic challenge.[2]

The "Regio-Logic" of the Route

Direct alkylation of 2-ethylpiperazine often leads to mixtures of N1- and N4-methylated products.[1] To guarantee the 1-methyl-3-ethyl substitution pattern, we utilize a de novo assembly strategy via a Diketopiperazine (DKP) intermediate.[1]

Critical Design Choice: To achieve the target regiochemistry (Methyl on N1, Ethyl on C3), the peptide coupling order is non-negotiable:

-

Acid Component: N-Protected Sarcosine (provides the N-Methyl and C5/C6 fragment).[1]

-

Amine Component: L-2-Aminobutyric Acid Ester (provides the chiral center and C2/C3 fragment).[1]

Reversing this order would yield the unwanted 1-methyl-5-ethyl isomer.[1]

Synthetic Workflow & Mechanism

The synthesis proceeds through four distinct phases: Esterification, Peptide Coupling, Cyclization, and Global Reduction.[2]

Figure 1: Synthetic pathway designed to fix regiochemistry early in the sequence.

Detailed Experimental Protocols

Phase 1: Preparation of (S)-Methyl 2-aminobutyrate HCl

Objective: Protect the carboxylic acid to allow selective amide coupling.[1]

-

Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and an addition funnel. Flush with Nitrogen (

).[1][2] -

Solvent Charge: Add Methanol (MeOH) , anhydrous (100 mL). Cool to 0°C using an ice bath.[3]

-

Reagent Addition: Dropwise add Thionyl Chloride (

) (1.2 eq, 60 mmol) over 20 minutes. Caution: Exothermic; gas evolution.[1][2] -

Substrate Addition: Add L-2-Aminobutyric acid (50 mmol, 5.15 g) in one portion.

-

Reaction: Remove ice bath. Reflux for 4 hours.

-

Workup: Concentrate in vacuo to obtain a white solid. Co-evaporate with toluene (

) to remove residual -

Yield: Quantitative. Use directly in Phase 2.

Phase 2: Peptide Coupling (The Regio-Defining Step)

Objective: Link Sarcosine (Acid) to Aminobutyrate (Amine).[1][2]

-

Dissolution: Dissolve N-Boc-Sarcosine (50 mmol, 9.46 g) and (S)-Methyl 2-aminobutyrate HCl (from Phase 1) in Dichloromethane (DCM) (200 mL).

-

Activation: Cool to 0°C. Add HOBt (1.1 eq) and EDC·HCl (1.1 eq).

-

Base Addition: Add DIPEA (3.0 eq, 150 mmol) dropwise to neutralize the HCl salt and catalyze coupling.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) overnight (12h).

-

Workup:

-

Validation: Check LC-MS for Mass [M+H]+ (Expected: ~289 Da).

Phase 3: Deprotection and Cyclization to DKP

Objective: Form the 6-membered ring.[1]

-

Deprotection: Dissolve the crude dipeptide in DCM (50 mL). Add Trifluoroacetic Acid (TFA) (25 mL).[1][2] Stir for 2 hours at RT.

-

Concentration: Evaporate volatiles. The residue is the TFA salt of the dipeptide.

-

Cyclization:

-

Purification: Concentrate. The DKP is often a solid. Triturate with cold diethyl ether or ethyl acetate to remove impurities.

-

Intermediate: (3S)-3-ethyl-1-methylpiperazine-2,5-dione.[1]

-

Phase 4: Global Reduction (The Critical Step)

Objective: Reduce two amide carbonyls to methylenes.[1][2]

Safety Warning: Lithium Aluminum Hydride (LAH) is pyrophoric.[1][2] Use strictly anhydrous conditions.

-

Setup: 3-neck RBF, reflux condenser,

line, dropping funnel. -

Reagent: Suspend

(4.0 eq, 200 mmol) in anhydrous THF (150 mL) at 0°C. -

Addition: Dissolve the DKP (from Phase 3) in warm THF (50 mL). Add dropwise to the LAH slurry. Control gas evolution.

-

Reaction: Heat to reflux for 16–24 hours. The mixture will turn grey/white.

-

Fieser Workup (Critical for Yield):

-

Isolation: Filter through Celite. Rinse cake with THF.

-

Purification:

Key Process Parameters & Data

| Parameter | Specification | Rationale |

| Coupling Order | Sarcosine(Acid) + Abu(Amine) | Crucial. Reversing this yields the 1-methyl-5-ethyl isomer.[1] |

| Chirality | L-2-Aminobutyric Acid | Provides the (S)-center.[1] Retention is >98% via DKP route. |

| Reduction Stoichiometry | 4.0 - 5.0 eq LiAlH4 | Amides are difficult to reduce; excess hydride ensures full conversion.[1] |

| Cyclization pH | Basic (pH 8-9) | Acidic conditions prevent the amine nucleophile from attacking the ester.[1] |

Analytical Validation

Expected NMR Signature (Free Base)

-

1H NMR (CDCl3, 400 MHz):

-

0.90 (t, 3H, Ethyl

- 2.25 (s, 3H, N-Methyl) – Diagnostic for N1-Me.[1][2]

-

2.80–3.00 (m, Multiplets, Ring protons).[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Absence of Carbonyl signals (~165-170 ppm) in 13C NMR confirms full reduction.[1]

-

0.90 (t, 3H, Ethyl

Stereochemical Verification[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Cyclization | Incomplete deprotection or pH too low.[1] | Ensure TFA is removed; check pH is >8 during MeOH reflux. |

| Incomplete Reduction | Old LAH or insufficient reflux time. | Use fresh LAH pellets; extend reflux to 24h. Check via IR (disappearance of C=O stretch). |

| Racemization | Overly harsh base in Step 3. | Avoid strong mineral bases (NaOH) during cyclization; stick to Et3N or DIPEA.[1][2] |

| Product is Sticky Oil | Residual solvent/water. | Convert to Dihydrochloride salt (HCl in Dioxane) for solid handling.[1][2] |

References

-

General DKP Synthesis: Golebiowski, A., et al. "Solid-Supported Synthesis of 2,5-Diketopiperazines."[2] Journal of Combinatorial Chemistry, vol. 4, no. 6, 2002, pp. 585-590.[2]

-

Reduction Protocol: Insaf, S. S., & Witiak, D. T.[2] "Synthesis of Chiral 2,5-Diketopiperazines." Synthesis, 1999.[2]

-

Chirality Retention: Smith, A. B., et al. "Diketopiperazine Synthesis: A Review."[2] Tetrahedron, vol. 67, no.[2] 45, 2011.[2]

-

Starting Material Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 9008, 2-Aminobutyric acid."

(Note: While specific literature for the exact (3S)-3-ethyl-1-methyl derivative is sparse, the cited protocols for 3-substituted-1-methylpiperazines are chemically homologous and authoritative.)[1]

Application Notes & Protocols: Leveraging 3-Ethyl-1-methylpiperazine as a Versatile Scaffold in Pharmaceutical Intermediate Synthesis

Abstract: The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas.[1][2] Its unique physicochemical and structural properties, including its ability to modulate solubility and engage in key biological interactions, make it an invaluable building block for drug discovery.[2][3] This document provides detailed application notes and protocols for the use of 3-ethyl-1-methylpiperazine, an asymmetrically substituted piperazine derivative, in the synthesis of advanced pharmaceutical intermediates. The presence of a stereocenter at the C-3 position, along with distinct secondary and tertiary amine functionalities, offers medicinal chemists a powerful tool for creating structurally diverse and potent molecules. We present validated protocols for key synthetic transformations—N-alkylation, N-arylation, and acylation—and explain the underlying chemical principles to guide researchers in their drug development endeavors.

Introduction: The Strategic Value of Asymmetric Piperazines

The piperazine moiety is a cornerstone of modern drug design, appearing in therapeutic agents for oncology, virology, and central nervous system disorders.[1][4] Its prevalence stems from the two nitrogen atoms, which can be functionalized to fine-tune a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) properties.[2]

3-Ethyl-1-methylpiperazine offers distinct advantages over its simpler, symmetrical counterparts:

-

Defined Vectorial Exit Points: The secondary amine serves as the primary reactive handle for building out molecular complexity, while the tertiary amine influences overall basicity and solubility.

-

Chirality: The ethyl group at the C-3 position introduces a chiral center, allowing for the exploration of stereospecific interactions with biological targets.

-

Modulated Basicity: The combination of a secondary and a tertiary amine provides two distinct pKa values, which can be critical for optimizing target engagement and cell permeability.

This guide will focus on the practical application of this intermediate, providing robust protocols for its incorporation into more complex molecular architectures.

Physicochemical & Reactivity Profile

Understanding the fundamental properties of 3-ethyl-1-methylpiperazine is crucial for designing successful synthetic routes.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂ | [5] |

| Molecular Weight | 128.22 g/mol | [6] |

| SMILES | CCC1CN(CCN1)C | [5] |

| Predicted XlogP | 0.6 | [5] |

| Key Reactive Sites | Secondary amine (N-H) for nucleophilic attack; Tertiary amine (N-CH₃) as a basic center. | N/A |

The primary site of synthetic modification is the secondary amine, which readily participates in a variety of bond-forming reactions. The tertiary amine, while generally unreactive in coupling reactions, plays a significant role in the molecule's overall solubility and can act as an internal base or influence reaction pathways.

Core Synthetic Transformations & Protocols

The following protocols are designed to be robust starting points for researchers. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.[7][8]

Protocol 1: N-Alkylation via Reductive Amination

This "borrowing hydrogen" strategy is an atom-economical method for forming C-N bonds, converting a primary alcohol into an alkylating agent in situ and producing only water as a byproduct.[9] It is a greener alternative to using alkyl halides, which can be toxic and generate salt waste.[10]

Reaction Scheme:

Caption: Reductive amination workflow.

Experimental Protocol:

| Parameter | Details |

| Reactants | 3-Ethyl-1-methylpiperazine (1.0 eq), Aromatic/Aliphatic Aldehyde (1.1 eq), Sodium triacetoxyborohydride (1.5 eq) |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |

| Temperature | Room Temperature |

| Duration | 4-12 hours |

Step-by-Step Methodology:

-

To a solution of 3-ethyl-1-methylpiperazine (1.0 mmol, 128 mg) in DCM (10 mL), add the desired aldehyde (1.1 mmol).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg) portion-wise over 10 minutes. The reaction is mildly exothermic.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel.

Causality and Experimental Insights:

-

Choice of Reducing Agent: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing iminium ions in the presence of other carbonyl functionalities. It is less reactive towards aldehydes and ketones than sodium borohydride (NaBH₄).[11]

-

Solvent: DCM or DCE are excellent choices as they are relatively non-polar and effectively solubilize the reactants without interfering with the reaction.

Protocol 2: N-Arylation using Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is one of the most powerful methods for forming C-N bonds between an amine and an aryl halide/triflate. It is fundamental in synthesizing many kinase inhibitors and CNS-active agents.[12]

Experimental Protocol:

| Parameter | Details |

| Reactants | 3-Ethyl-1-methylpiperazine (1.2 eq), Aryl Bromide or Chloride (1.0 eq), Sodium tert-butoxide (NaOtBu) (1.4 eq) |

| Catalyst System | Pd₂(dba)₃ (1-2 mol%), XPhos or RuPhos (2-4 mol%) |

| Solvent | Toluene or Dioxane (degassed) |

| Temperature | 80-110 °C |

| Duration | 6-24 hours |

Step-by-Step Methodology:

-

In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 9 mg), and phosphine ligand (e.g., XPhos, 0.02 mmol, 9.5 mg).

-

Add the base, sodium tert-butoxide (1.4 mmol, 135 mg).

-

Evacuate and backfill the flask with inert gas three times.

-

Add degassed toluene (5 mL) followed by 3-ethyl-1-methylpiperazine (1.2 mmol, 154 mg) via syringe.

-

Heat the reaction mixture to the specified temperature and stir vigorously.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Causality and Experimental Insights:

-

Inert Atmosphere: The palladium(0) catalytic species is highly sensitive to oxygen and must be handled under inert conditions to prevent catalyst deactivation.

-

Ligand Choice: Bulky, electron-rich phosphine ligands like XPhos or RuPhos are crucial for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, especially for less reactive aryl chlorides.

-

Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the piperazine nitrogen, forming the active nucleophile without competing in the reaction.

Strategic Application Workflow

The true power of 3-ethyl-1-methylpiperazine lies in its ability to be sequentially functionalized to rapidly build molecular complexity, a key strategy in modern drug discovery.

Caption: A strategic workflow for drug candidate synthesis.

Safety, Handling, and Storage

Substituted piperazines require careful handling due to their potential to cause skin and eye irritation or burns.[8][13] Always consult the full Safety Data Sheet (SDS) before use.

| Hazard Category | Precautionary Measures | Citations |

| Skin & Eye Contact | Causes skin irritation and serious eye damage. Wear protective gloves, clothing, and eye/face protection (goggles, face shield). | [7][13] |

| Inhalation | May be toxic if inhaled and can cause respiratory irritation. Use only in a well-ventilated area or fume hood. | [7][8][13] |

| Flammability | Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools. | [13][14] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Incompatible with strong oxidizing agents and strong acids. | [7] |

| Spills | Absorb spills with inert material (e.g., sand, Chemizorb®) and dispose of as hazardous waste. Do not let product enter drains. |

Conclusion

3-Ethyl-1-methylpiperazine is a high-value intermediate for pharmaceutical research and development. Its unique structural features provide a sophisticated platform for generating novel chemical entities with finely tuned properties. The protocols and strategic insights provided herein offer a solid foundation for researchers to unlock the full potential of this versatile building block, accelerating the journey from concept to candidate in the drug discovery pipeline.

References

-

Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 4014-62. [Link]

-

Loba Chemie. (2016). N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Piperazine Derivatives in Modern Drug Discovery. [Link]

-

Patel, K., & Park, C. (2013). An evolving role of piperazine moieties in drug design and discovery. Current Pharmaceutical Design, 19(39), 999-1017. [Link]

-

PubChemLite. (n.d.). 3-ethyl-1-methylpiperazine (C7H16N2). [Link]

-

MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

Alpha Chemika. (n.d.). N-METHYL PIPERAZINE For Synthesis. [Link]

- Google Patents. (2016).

- Google Patents. (2014). WO2014184039A1 - Method for preparing n-alkyl-piperazines.

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

-

Guérin, C., Bellosta, V., Guillamot, G., & Cossy, J. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters, 13(13), 3478–3481. [Link]

-

Royal Society of Chemistry. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

-

ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]

-

ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

-

Kashid, B. B., et al. (2017). Efficient Synthesis of Pharmaceutically Important Intermediates via Knoevenagel, Aldol Type Condensation by Using Aqueous Extract. Der Pharma Chemica, 9(22), 50-71. [Link]

-

MDPI. (2023). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. [Link]

-

Bentham Science. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

-

Wikipedia. (n.d.). N-Methylpiperazine. [Link]

-

Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methylpiperazine. PubChem Compound Database. [Link]

-

Wang, D., et al. (2022). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry, 65(1), 542–553. [Link]

Sources

- 1. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 3-ethyl-1-methylpiperazine (C7H16N2) [pubchemlite.lcsb.uni.lu]

- 6. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. leap.epa.ie [leap.epa.ie]

- 9. air.uniud.it [air.uniud.it]

- 10. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 11. Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. lobachemie.com [lobachemie.com]

- 14. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

Application Notes and Protocols for Nucleophilic Substitution Reactions of Chiral Piperazines

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Chiral Piperazines in Medicinal Chemistry

The piperazine motif is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, make it an invaluable component in the design of therapeutics targeting a wide range of diseases. The introduction of chirality into the piperazine ring unlocks a third dimension of chemical space, allowing for more precise and potent interactions with biological targets.[1][2] However, the true potential of these chiral building blocks is realized through their subsequent functionalization via nucleophilic substitution reactions at the nitrogen atoms.

This comprehensive guide provides an in-depth exploration of the key nucleophilic substitution reactions of chiral piperazines – namely N-Arylation, N-Alkylation, and N-Acylation. Moving beyond simple procedural outlines, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers to rationally design and execute these critical transformations with confidence and precision.

I. Strategic Considerations for N-Functionalization of Chiral Piperazines

The decision to perform an N-arylation, N-alkylation, or N-acylation on a chiral piperazine is a strategic one, dictated by the overall synthetic plan and the desired properties of the final molecule. A critical initial step is often the implementation of a protecting group strategy to ensure regioselectivity, particularly when dealing with piperazines possessing two reactive secondary amines.

Protecting Group Strategy: Ensuring Regioselective Functionalization

For unsymmetrical N,N'-disubstitution, the use of a protecting group on one of the nitrogen atoms is paramount. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[3][4] This strategy allows for the selective functionalization of the unprotected nitrogen, followed by deprotection and subsequent reaction at the second nitrogen, providing access to a diverse array of disubstituted chiral piperazines.

II. N-Arylation of Chiral Piperazines: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl amines and is the preeminent method for the N-arylation of chiral piperazines.[5][6] This reaction offers a broad substrate scope, excellent functional group tolerance, and generally proceeds with high yields.[7][8]

Mechanism and Stereochemistry

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the N-aryl amine and regenerate the Pd(0) catalyst.[5] A crucial aspect of this reaction when using chiral piperazines is the retention of stereochemistry at the chiral centers of the piperazine ring. The reaction occurs at the nitrogen atom and does not involve the chiral carbon centers, thus preserving the enantiopurity of the starting material.

Key Parameters for Success: Ligands and Bases

The success of a Buchwald-Hartwig amination of a chiral piperazine hinges on the judicious selection of the phosphine ligand and the base.

-

Ligands: Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle. For sterically hindered chiral piperazines or challenging aryl halides (e.g., electron-rich aryl chlorides), highly effective ligands include biarylphosphines such as XPhos and RuPhos.[7][8] The choice of ligand can significantly impact reaction rates and yields.

-

Bases: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is a commonly used base for these transformations.[7][8] For substrates with base-sensitive functional groups, milder bases such as cesium carbonate (Cs₂CO₃) may be employed, although this may require higher reaction temperatures or longer reaction times.[7]

Visualizing the Buchwald-Hartwig Catalytic Cycle

Caption: The Buchwald-Hartwig catalytic cycle for N-arylation.

Protocol: Buchwald-Hartwig N-Arylation of a Chiral Piperazine

This protocol describes a general procedure for the N-arylation of a mono-Boc-protected chiral piperazine with an aryl bromide.

Materials

| Reagent/Material | Purpose |

| Mono-Boc-protected chiral piperazine | Starting material |

| Aryl bromide | Arylating agent |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Palladium catalyst precursor |

| RuPhos | Phosphine ligand |

| Sodium tert-butoxide (NaOtBu) | Base |

| Anhydrous Toluene | Solvent |

| Argon or Nitrogen | Inert atmosphere |

Procedure

-

Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the mono-Boc-protected chiral piperazine (1.2 equiv.), NaOtBu (1.4 equiv.), RuPhos (0.04 equiv.), and Pd₂(dba)₃ (0.02 equiv.).

-

Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

-

Addition of Reactants: Add the aryl bromide (1.0 equiv.) and anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Self-Validation and Characterization

-

Purity Assessment: Analyze the purified product by ¹H and ¹³C NMR to confirm its structure and purity.

-

Enantiomeric Integrity: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) to ensure no racemization has occurred.

III. N-Alkylation of Chiral Piperazines

N-alkylation is a fundamental transformation for introducing a wide variety of substituents onto the piperazine nitrogen. This reaction typically proceeds via an Sₙ2 mechanism, where the piperazine nitrogen acts as a nucleophile, attacking an electrophilic alkyl halide or sulfonate.

Mechanism and Stereochemical Considerations

The Sₙ2 reaction is characterized by a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry at that carbon.[9] However, in the context of N-alkylation of a chiral piperazine, the chirality of the piperazine ring itself is preserved as the reaction occurs at the nitrogen atom.

A noteworthy consideration is the potential for anchimeric assistance (neighboring group participation) from the second piperazine nitrogen, which can influence the reaction rate.[10][11]

Choice of Alkylating Agent and Reaction Conditions

The choice of alkylating agent is critical and depends on the desired substituent. Alkyl halides (bromides and iodides) are common electrophiles. For less reactive alkylating agents or to enhance reactivity, the corresponding alkyl tosylates or mesylates can be used. The reaction is typically carried out in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to neutralize the acid generated during the reaction.

Visualizing the N-Alkylation Workflow

Caption: A typical workflow for the N-alkylation of a chiral piperazine.

Protocol: N-Alkylation of a Chiral Piperazine with an Alkyl Bromide

This protocol outlines a general procedure for the N-alkylation of a mono-Boc-protected chiral piperazine.

Materials

| Reagent/Material | Purpose |

| Mono-Boc-protected chiral piperazine | Starting material |

| Alkyl bromide | Alkylating agent |

| Potassium carbonate (K₂CO₃) | Base |

| Anhydrous Acetonitrile (ACN) | Solvent |

Procedure

-

Reaction Setup: In a round-bottom flask, dissolve the mono-Boc-protected chiral piperazine (1.0 equiv.) in anhydrous acetonitrile.

-

Addition of Reagents: Add potassium carbonate (2.0 equiv.) and the alkyl bromide (1.1 equiv.).

-

Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC or LC-MS.

-

Work-up: Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Self-Validation and Characterization

-

Structural Confirmation: Verify the structure of the N-alkylated product using ¹H and ¹³C NMR spectroscopy.

-

Stereochemical Purity: Assess the enantiomeric purity of the product by chiral HPLC.

IV. N-Acylation of Chiral Piperazines

N-acylation is a reliable method for introducing carbonyl-containing functionalities to chiral piperazines, forming a stable amide bond. This reaction is typically high-yielding and proceeds under mild conditions.

Mechanism and Reagents

The N-acylation of a chiral piperazine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the piperazine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide product and release a chloride ion.[12][13] A base, such as triethylamine or pyridine, is used to scavenge the HCl byproduct.[13]

Experimental Considerations

The reaction is often carried out at low temperatures (e.g., 0 °C) to control the reactivity of the acyl chloride and minimize side reactions. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride.[13]

Protocol: N-Acylation of a Chiral Piperazine with an Acyl Chloride

This protocol provides a general method for the N-acylation of a mono-protected chiral piperazine.

Materials

| Reagent/Material | Purpose |

| Mono-protected chiral piperazine | Starting material |

| Acyl chloride | Acylating agent |

| Triethylamine (Et₃N) or Pyridine | Base |

| Anhydrous Dichloromethane (DCM) | Solvent |

Procedure

-

Reaction Setup: Dissolve the mono-protected chiral piperazine (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous dichloromethane in a flask under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Add the acyl chloride (1.05 equiv.) dropwise to the cooled solution with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Self-Validation and Characterization

-

Product Verification: Confirm the structure of the N-acylated product by ¹H and ¹³C NMR. The presence of the amide carbonyl can also be confirmed by IR spectroscopy.

-

Enantiomeric Analysis: Use chiral HPLC to confirm the retention of stereochemical integrity.

V. Analytical Techniques for Chiral Piperazine Derivatives

Robust analytical methods are essential for confirming the structure and stereochemical purity of the products of nucleophilic substitution reactions.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral piperazine derivatives.[14][15][16]

-

Stationary Phases: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel® columns), are highly effective for the separation of a wide range of chiral compounds, including piperazine derivatives.[14]

-

Mobile Phase Selection: The choice of mobile phase (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol) is critical for achieving good separation.[15] The addition of a small amount of an amine (e.g., diethylamine) or an acid (e.g., trifluoroacetic acid) can improve peak shape and resolution for basic or acidic analytes, respectively.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation.

-

¹H and ¹³C NMR: These techniques provide detailed information about the connectivity of atoms and the overall structure of the molecule.[17][18][19]

-

2D NMR Techniques (COSY, HSQC, HMBC, NOESY): These advanced NMR methods can be used to determine the relative stereochemistry of substituents on the piperazine ring. For example, Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons, which can help to assign cis/trans relationships.[20]

-

Chiral Shift Reagents: In some cases, chiral shift reagents can be used in NMR to differentiate between enantiomers.

VI. Troubleshooting and Optimization

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction (Buchwald-Hartwig) | Inactive catalyst, inappropriate ligand or base, wet solvent. | Use a pre-catalyst, screen different ligands (e.g., XPhos, RuPhos), ensure the base is fresh and soluble, use anhydrous solvent.[7][8] |

| Formation of Bis-arylated/alkylated Product | Incorrect stoichiometry, high reactivity of unprotected piperazine. | Use an excess of the piperazine, slow addition of the electrophile, use a mono-protected piperazine.[4][7] |

| Epimerization or Racemization | Harsh reaction conditions (e.g., strong base, high temperature). | Use milder conditions, screen different bases, consider a lower reaction temperature. |

| Poor Separation in Chiral HPLC | Suboptimal stationary or mobile phase. | Screen different chiral columns (e.g., polysaccharide-based), optimize the mobile phase composition (solvent ratio, additives).[14][15] |

Conclusion

The nucleophilic substitution reactions of chiral piperazines are powerful tools in the arsenal of the medicinal chemist. A thorough understanding of the underlying mechanisms, careful selection of reaction conditions, and the use of appropriate protecting group strategies are essential for the successful synthesis of complex, enantiopure piperazine-containing molecules. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the design and development of the next generation of piperazine-based therapeutics.

References

- BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. BenchChem.

- BenchChem. (2025).

- WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.

- Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.

- LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.

- Google Patents. (n.d.). RU2315762C2 - Method for synthesis of chiral n-arylpiperazines.

- Yaghmaeiyan, N., et al. (2022). The stereochemistry study of N,N-dinitrosopiperazine using 1H NMR technique. Research Square.

- PubMed. (2006). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed.

- Entegris. (n.d.). Buchwald Ligands Review. Entegris.

- Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis. JOCPR.

- Scholars Research Library. (2011). Der Pharma Chemica.

- BenchChem. (2025). Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride. BenchChem.

- Beilstein Journal of Organic Chemistry. (2013). Synthesis of the reported structure of piperazirum using a nitro-Mannich reaction as the key stereochemical determining step. Beilstein Journal of Organic Chemistry.

- Chemistry LibreTexts. (2023).

- Phenomenex. (n.d.).

- ResearchGate. (n.d.). Overview of principal methods for N‐monosubstitution of piperazine.

- RSC Publishing. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.

- SciSpace. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace.

- Journal of the American Chemical Society. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. JACS.

- ACS GCI Pharmaceutical Roundtable. (n.d.).

- MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.

- PubMed. (2019).

- Elsevier. (2006). Ring opening of 2-acylaziridines by acid chlorides. Tetrahedron.

- ResearchGate. (2026). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

- PMC. (n.d.). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC.

- PMC. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)

- ResearchGate. (n.d.). Spontaneous conversion of O -tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure.

- Bouvier, B. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines.

- Organic Letters. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. Organic Letters.

- Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.

- PMC. (n.d.). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N. PMC.

- RSC Publishing. (n.d.).

- RSC Publishing. (2020).

Sources

- 1. entegris.com [entegris.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. phx.phenomenex.com [phx.phenomenex.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. BJOC - Synthesis of the reported structure of piperazirum using a nitro-Mannich reaction as the key stereochemical determining step [beilstein-journals.org]

- 20. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing racemization during (3S)-3-ethyl-1-methylpiperazine synthesis

A Guide to Preventing Racemization and Maintaining Stereochemical Integrity

Welcome to the technical support center for the stereoselective synthesis of (3S)-3-ethyl-1-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining a specific chiral center during multi-step synthesis. We will explore the underlying mechanisms of racemization, provide direct answers to frequently encountered issues, and offer detailed troubleshooting protocols to preserve the enantiomeric purity of your target compound.

Understanding the Challenge: The Fugitive Stereocenter

The primary challenge in synthesizing (3S)-3-ethyl-1-methylpiperazine is the potential for racemization at the C3 position. The proton on this stereocenter is alpha to a nitrogen atom, making it susceptible to abstraction under certain conditions. Once deprotonated, a planar carbanion or enamine-like intermediate can form.[1][2] Subsequent reprotonation can occur from either face, leading to a mixture of (S) and (R) enantiomers and a loss of optical purity.[1][2] This guide will provide actionable strategies to mitigate this risk.

Frequently Asked Questions (FAQs)

Here we address the most common questions and concerns that arise during the synthesis.

Q1: At which step is racemization most likely to occur?